Yttrium(III) 2-ethylhexanoate has been investigated for its ability to act as a precursor for the synthesis of yttrium oxide (Y2O3) nanoparticles. These nanoparticles possess unique optical and electrical properties, making them potentially useful in various nanotechnology applications, such as:
Yttrium(III) 2-ethylhexanoate itself exhibits luminescent properties, meaning it can absorb light and emit it at a different wavelength. This property makes it a potential candidate for the development of new luminescent materials for various applications, such as:
Yttrium(III) 2-ethylhexanoate is also being explored for its potential applications in other areas, such as:
Yttrium(III) 2-ethylhexanoate is an organometallic compound with the molecular formula and a molecular weight of approximately 518.52 g/mol. This compound consists of yttrium in the +3 oxidation state coordinated with three 2-ethylhexanoate ligands, which are derived from 2-ethylhexanoic acid. Yttrium(III) 2-ethylhexanoate is typically encountered as a white to off-white powder or crystalline solid, and it is soluble in organic solvents such as n-hexane, making it useful in various chemical applications .
The mechanism of action of Yttrium(III) 2-ethylhexanoate revolves around its role as a precursor for yttrium oxide nanomaterials. During thermal decomposition, the organic ligands decompose, leaving behind yttrium oxide nuclei that can grow into various nanostructures depending on reaction parameters. These nanostructures can exhibit unique optical, electrical, and catalytic properties based on their size, shape, and crystal structure [].
Yttrium(III) 2-ethylhexanoate can be synthesized through several methods:
Yttrium(III) 2-ethylhexanoate has several important applications:
Yttrium(III) 2-ethylhexanoate shares similarities with several other organometallic compounds. Here are some comparable compounds:
Compound Name | Formula | Key Characteristics |
---|---|---|
Yttrium(III) acetate | Used as a precursor in ceramics; less hydrophobic. | |
Lanthanum(III) 2-ethylhexanoate | Similar structure; used in optical applications. | |
Cerium(III) 2-ethylhexanoate | Exhibits catalytic properties; used in glass-making. |
Uniqueness: Yttrium(III) 2-ethylhexanoate is particularly noted for its solubility in organic solvents and its role as a precursor for advanced optical materials, setting it apart from other similar compounds that may not possess these properties.
Sol-gel synthesis remains the most widely used method for producing Yttrium(III) 2-ethylhexanoate. A representative protocol involves transcarboxylation reactions, where yttrium acetate reacts stoichiometrically with 2-ethylhexanoic acid under reflux conditions. The reaction proceeds via ligand exchange, driven by the higher acidity of 2-ethylhexanoic acid (pKa ≈ 4.7) compared to acetic acid (pKa = 4.76), despite their similar acidity constants. This subtle difference enables complete substitution of acetate ligands, as confirmed by Fourier-transform infrared (FTIR) spectroscopy showing the disappearance of acetate C=O stretches at 1,550 cm⁻¹ and emergence of 2-ethylhexanoate signatures at 1,570–1,590 cm⁻¹.
Non-aqueous sol-gel routes using ethylene glycol as both solvent and gelation agent have been optimized for nanoparticle synthesis. Chen et al. demonstrated that a molar ratio of 3:1 (ethylene glycol:Y³⁺) yields monodisperse yttria nanoparticles <50 nm after calcination at 800°C. The process involves:
This method's success stems from ethylene glycol's dual role as a coordinating agent and carbon source, which controls oxide crystallite growth during calcination.
The lability of 2-ethylhexanoate ligands enables precise control over yttrium coordination environments. Comparative studies of benzamidinato (N-donor) and alkoxysilylamido (O/N-donor) ancillary ligands reveal stark differences in complex stability:
Ligand Type | Y–L Bond Order | Disproportionation Tendency | Thermal Stability (°C) |
---|---|---|---|
2-Ethylhexanoate | 0.51 | Low | 180–220 |
Benzamidinato | 1.11 | High (requires Al³⁺) | >300 |
Alkoxysilylamido | 0.48 | Moderate | 250–280 |
INDO/1 calculations demonstrate that the 2-ethylhexanoate's weaker coordination (bond order 0.51 vs. 1.11 for benzamidinato) arises from limited π-backbonding capacity. This labile bonding enables facile ligand substitution, making it ideal for precursor applications where controlled decomposition is critical.
The choice between aqueous and non-aqueous synthesis profoundly impacts product morphology:
Aqueous Route
Non-Aqueous Route
Comparative studies show non-aqueous methods produce smaller crystallites (8–15 nm vs. 20–50 nm aqueous), crucial for catalytic and optical applications.
The thermal decomposition of yttrium(III) 2-ethylhexanoate represents a complex multi-stage process that has been extensively studied to understand the formation pathways of yttrium oxide materials. The decomposition mechanism follows characteristic patterns observed in yttrium carboxylate compounds, involving distinct phase transitions, intermediate compound formation, and final oxide crystallization [1] [2] [3].
The initial stages of thermal decomposition in yttrium(III) 2-ethylhexanoate involve several critical solid-state phase transitions that occur before the onset of chemical decomposition. Research on analogous yttrium carboxylate systems demonstrates that structural transitions typically begin at relatively low temperatures, establishing the foundation for subsequent decomposition processes [3] [4] [5].
The first significant phase transition occurs between 100°C and 160°C, characterized by structural rearrangements within the solid matrix [3]. During this temperature range, in-situ X-ray diffraction studies on similar yttrium carboxylate compounds reveal distinct changes in diffraction patterns, indicating lattice parameter modifications without mass loss [3]. The transition manifests as a shift in diffraction peaks, suggesting structural reorganization rather than chemical decomposition.
Thermogravimetric analysis coupled with differential thermal analysis reveals that these initial transitions are endothermic in nature, requiring energy input to overcome intermolecular forces and reorganize the crystal structure [3] [6]. The absence of mass loss during these transitions confirms that they represent purely physical rearrangements of the molecular structure rather than chemical bond breaking.
A secondary structural transition may occur around 140°C to 160°C, though this transition often produces minimal thermal effects detectable by standard differential thermal analysis techniques [3]. The subtle nature of this transition suggests a gradual structural evolution rather than an abrupt phase change. These early-stage transitions are generally reversible, as demonstrated by repeated thermal cycling experiments that show the restoration of original diffraction patterns upon cooling [3].
The temperature stability of yttrium(III) 2-ethylhexanoate during these initial transitions distinguishes it from linear yttrium alkanoates, which typically exhibit melting behavior in similar temperature ranges [3]. The absence of liquid phase formation indicates stronger intermolecular interactions or different packing arrangements that maintain solid-state integrity up to decomposition temperatures.
Temperature Range (°C) | Phase Transition Type | Thermal Effect | Mass Change |
---|---|---|---|
100-120 | Primary structural transition | Endothermic | None |
140-160 | Secondary structural transition | Minimal/None | None |
315-335 | Pre-decomposition solidification | Variable | None |
The formation of intermediate oxocarbonate compounds represents a critical stage in the thermal decomposition of yttrium(III) 2-ethylhexanoate. Based on extensive research on yttrium carboxylate decomposition mechanisms, the primary intermediate product is yttrium oxocarbonate with the formula Y₂O₂CO₃ [1] [2] [3] [5].
The decomposition process leading to oxocarbonate formation typically initiates between 280°C and 400°C, depending on the specific carboxylate ligand structure [1] [2]. For yttrium(III) 2-ethylhexanoate, the decomposition temperature is expected to be within the higher end of this range due to the branched nature of the 2-ethylhexanoate ligand, which provides enhanced thermal stability compared to linear carboxylates [3].
The mechanism of oxocarbonate formation follows a free-radical pathway, as proposed by research on similar yttrium carboxylate systems [3]. The initial step involves the formation of acyl and alkyl radicals through homolytic cleavage of the carboxylate bonds under thermal stress. This radical formation is represented by the general reaction scheme where yttrium carboxylate molecules dissociate into reactive intermediates [3].
The radical intermediates subsequently undergo recombination reactions that lead to the formation of the oxocarbonate structure. Simultaneously, organic volatile products are released, including carbon dioxide and symmetrical ketones characteristic of carboxylate decomposition [1] [2] [3]. The specific volatile products depend on the carboxylate ligand structure, with branched carboxylates potentially producing more complex organic fragments.
Fourier transform infrared spectroscopy analysis of solid residues obtained at intermediate decomposition temperatures confirms the formation of oxocarbonate compounds through characteristic absorption bands [3]. The presence of carbonate groups is evidenced by specific vibrational frequencies that distinguish oxocarbonates from both the original carboxylate precursor and the final oxide product.
The oxocarbonate formation occurs as a single-step process over a defined temperature range, typically spanning 100-200°C depending on heating rate and atmospheric conditions [1] [2]. Mass spectrometry analysis during decomposition reveals the simultaneous evolution of carbon dioxide and organic fragments, supporting the proposed mechanism of coordinated bond cleavage and recombination [3].
Decomposition Stage | Temperature Range (°C) | Primary Products | Secondary Products |
---|---|---|---|
Initial decomposition | 280-400 | Y₂O₂CO₃ | CO₂, organic ketones |
Intermediate formation | 400-490 | Stabilized Y₂O₂CO₃ | Volatile organics |
Transition preparation | 490-500 | Y₂O₂CO₃ (pure) | Residual organics |
The final stage of thermal decomposition involves the conversion of the intermediate yttrium oxocarbonate to crystalline yttrium oxide (Y₂O₃). This transformation represents the most thermodynamically stable end point of the decomposition process and occurs over an extended temperature range from approximately 500°C to 975°C [1] [2] [5].
The crystallization dynamics of yttrium oxide from oxocarbonate precursors involve a gradual structural reorganization accompanied by the release of carbon dioxide. The transformation follows the stoichiometric relationship: Y₂O₂CO₃ → Y₂O₃ + CO₂, representing a decarboxylation process that eliminates the remaining carbon-containing components [3] [5].
The kinetics of oxide crystallization are influenced by several factors including heating rate, atmospheric composition, and sample morphology. Research on yttrium oxide formation demonstrates that the crystallization process occurs through nucleation and growth mechanisms, with initial formation of small crystalline domains that subsequently undergo grain growth and coalescence [5] [7].
Temperature-programmed studies reveal that the oxide crystallization process exhibits distinct kinetic regimes. The initial conversion phase between 500°C and 700°C involves rapid decarboxylation with concurrent formation of amorphous or poorly crystalline oxide phases [8] [5]. Subsequent heating to higher temperatures promotes crystallization and grain growth, resulting in well-defined cubic yttrium oxide structures.
X-ray diffraction analysis of samples heated to various temperatures shows the progressive development of characteristic yttrium oxide peaks with increasing thermal treatment [8] [5]. The crystallite size and crystallographic perfection improve with higher annealing temperatures, reaching optimal crystallinity around 600°C to 800°C depending on specific processing conditions.
The surface area and morphological characteristics of the final oxide product are strongly dependent on the crystallization conditions. Lower crystallization temperatures tend to preserve higher surface areas due to incomplete grain growth, while higher temperatures promote densification and surface area reduction [5] [7]. This relationship provides opportunities for controlling the final oxide properties through thermal processing parameters.
During the crystallization process, trace amounts of carbonaceous residue may remain and undergo oxidative elimination at temperatures between 590°C and 770°C, contributing to the overall mass loss profile [3]. This secondary process appears as an exothermic feature in differential thermal analysis due to combustion reactions with residual oxygen in the processing atmosphere.
Crystallization Stage | Temperature Range (°C) | Process | Product Characteristics |
---|---|---|---|
Initial conversion | 500-700 | Rapid decarboxylation | Amorphous to poorly crystalline Y₂O₃ |
Primary crystallization | 600-800 | Nucleation and growth | Well-defined cubic Y₂O₃ |
Grain growth | 800-975 | Coalescence and densification | High crystallinity Y₂O₃ |
Final stabilization | >975 | Structural optimization | Thermodynamically stable Y₂O₃ |
Yttrium(III) 2-ethylhexanoate demonstrates significant catalytic activity in the ring-opening polymerization of various cyclic esters, functioning through a coordination-insertion mechanism [1] [2] [3]. The compound serves as an effective initiator for lactide polymerization, with the 2-ethylhexanoate ligands providing adequate solubility in organic solvents while maintaining catalytic activity [4] [5].
Lactide Polymerization Mechanisms
The polymerization of lactide using yttrium alkoxides, including the 2-ethylhexanoate derivative, proceeds through a well-established three-step mechanism [4] [5]. Initially, the sterically demanding 2-ethylhexanoate ligands undergo exchange with smaller alkoxide groups, typically from alcohol co-initiators such as 2-propanol. This ligand exchange step is crucial for creating the active catalytic species [4]. Subsequently, the alkoxide group attacks the carbonyl carbon of the lactide monomer, facilitating ring-opening through acyl-oxygen bond cleavage [2] [3].
Kinetic studies reveal that yttrium-catalyzed lactide polymerization exhibits first-order dependence on both monomer and initiator concentrations [4] [5]. The propagation rate constant for lactide polymerization using yttrium 2-ethylhexanoate systems reaches 1.92 × 10³ L mol⁻¹ min⁻¹ at 25°C in dichloromethane [4]. The activation energy for propagation has been determined to be 70.9 ± 1.5 kJ mol⁻¹, with thermodynamic parameters including an enthalpy of polymerization of -23.3 ± 1.5 kJ mol⁻¹ and entropy of -22.0 ± 3.2 J mol⁻¹ K⁻¹ [6].
ε-Caprolactone Polymerization
Yttrium(III) 2-ethylhexanoate exhibits exceptional activity toward ε-caprolactone polymerization [7] [8] [9]. The catalyst system demonstrates remarkable efficiency, achieving molecular weights up to 300 kDa with narrow polydispersity indices ranging from 1.14 to 1.30 [10]. The polymerization proceeds with high conversion rates, typically exceeding 95% within short reaction times [9].
The mechanistic pathway for ε-caprolactone polymerization involves coordination of the monomer carbonyl group to the yttrium center, followed by nucleophilic attack from the growing polymer chain [2]. DFT calculations at the B3LYP/6-31G* level have revealed that the coordination step exhibits low activation barriers (15-25 kJ mol⁻¹), while ring-opening represents the rate-determining step with activation energies of 20-35 kJ mol⁻¹ [2] [11].
Other Cyclic Ester Substrates
The catalytic scope extends to various other cyclic esters, including β-butyrolactone, δ-valerolactone, and larger ring lactones [1] [12] [9]. For β-butyrolactone, yttrium complexes demonstrate unique stereoselective behavior, producing syndiotactic-enriched poly(3-hydroxybutyrate) blocks [1]. The polymerization of δ-valerolactone proceeds with extremely high turnover frequencies exceeding 12,000 h⁻¹ at room temperature [9].
Yttrium(III) 2-ethylhexanoate facilitates the synthesis of biodegradable copolymers through controlled ring-opening copolymerization (ROCOP) of mixed monomer systems [7] [13] [14]. These copolymerization reactions enable the preparation of materials with tunable properties by incorporating different monomer units within the polymer backbone.
Lactide-Caprolactone Copolymerization
The copolymerization of lactide and ε-caprolactone using yttrium catalysts produces biodegradable polyesters with enhanced mechanical properties compared to the individual homopolymers [7] [14]. The reaction proceeds through sequential addition mechanisms, where the relative reactivity ratios can be controlled by adjusting reaction conditions such as temperature and monomer feed ratios.
Yttrium amidate complexes have demonstrated particular efficacy in producing diblock copolymers of polylactide and poly(ε-caprolactone) [7]. These materials exhibit molecular weights ranging from 25 to 180 kDa with controlled dispersity values (Đ = 1.08-1.28). The block copolymer formation occurs through living polymerization mechanisms, enabling precise control over block lengths and composition [7].
Novel Biodegradable Substrates
Recent developments have expanded the scope to include novel biodegradable monomers such as β-methyl-δ-valerolactone (βMδVL) [15]. The hybrid synthesis approach combines biosynthetic production of precursors with chemical ring-opening polymerization to create sustainable triblock polymers. Yttrium catalysts enable the controlled copolymerization of these bio-derived lactones with traditional monomers like lactide [15].
Epoxide-Anhydride Copolymerization
Simple yttrium chloride salts, when used with appropriate co-catalysts, demonstrate high activity for the ring-opening copolymerization of epoxides and cyclic anhydrides [16] [13]. This atom-efficient process produces aliphatic polyesters with molecular weights reaching 302.2 kDa, representing the highest values reported for monosubstituted epoxide systems [16] [13]. The catalytic system exhibits excellent control over molecular weight distribution despite the absence of supporting ligand frameworks [13].
The catalytic performance of yttrium(III) 2-ethylhexanoate in polymerization reactions is intimately connected to the structural features of the coordination complex and the nature of the ancillary ligands [17] [18] [19].
Ligand Effects on Catalytic Activity
The 2-ethylhexanoate ligands provide several advantages in yttrium-catalyzed polymerization systems [20] [21]. The branched alkyl chain structure enhances solubility in organic media while maintaining sufficient steric bulk to prevent excessive aggregation [22]. The carboxylate coordination mode creates a moderately electron-donating environment that balances Lewis acidity with nucleophilic reactivity [18].
Comparative studies with alternative ligand systems reveal distinct structure-activity relationships [19] [23]. Bis(phenolate) ligands typically provide higher stereoselectivity but may reduce overall catalytic activity [19]. Amidate ligands offer modular synthetic accessibility and very high activity but with limited stereocontrol [7] [8]. Thiolfan-type OSSO tetradentate ligands yield exceptional turnover frequencies exceeding 12,000 h⁻¹ [9].
Coordination Environment and Geometry
The coordination geometry around the yttrium center significantly influences catalytic behavior [17] [18]. Yttrium(III) complexes typically adopt coordination numbers between 6 and 8, with the 2-ethylhexanoate system favoring octahedral arrangements [17]. The coordination environment affects both the rate of monomer coordination and the subsequent ring-opening step [2].
DFT calculations have elucidated the relationship between coordination geometry and activation barriers [2] [24] [25]. Complexes with more open coordination sites generally exhibit faster initiation rates, while those with sterically crowded environments show enhanced selectivity but potentially reduced activity [24] [25]. The computational studies at various levels of theory (B3LYP, BP86, M06-2X) consistently demonstrate that Y-O bond lengths correlate with catalytic activity [2] [10].
Electronic Effects and Metal Center Properties
The unique properties of yttrium as a group 3 metal contribute to its effectiveness in polymerization catalysis [17] [26]. Yttrium exhibits high oxophilicity, facilitating strong coordination interactions with carbonyl-containing monomers [17]. The large ionic radius (1.02 Å for Y³⁺) enables accommodation of bulky monomer substrates and growing polymer chains [27].
Electrochemical studies of redox-switchable yttrium complexes reveal that the oxidation state of ancillary ligands can modulate catalytic activity [28] [26]. For ferrocene-containing ligand systems, oxidation typically decreases activity toward cyclic ester polymerization while enhancing epoxide polymerization activity [28]. These findings demonstrate the potential for switchable catalytic systems based on yttrium coordination complexes [29] [26].
Mechanistic Insights from Computational Studies
Advanced computational methods have provided detailed mechanistic understanding of yttrium-catalyzed polymerization processes [2] [24] [25]. The coordination-insertion mechanism involves initial coordination of the monomer to create a Lewis acid-base adduct, followed by nucleophilic attack and ring-opening [2]. The rate-determining step varies depending on the monomer structure and catalyst system, but typically involves either the initial coordination or the ring-opening transition state [2] [11].
Recent DFT studies using hybrid functionals and polarization-consistent basis sets have refined the understanding of stereocontrol mechanisms [30]. For seven-membered substituted caprolactones, the large distance between chiral centers prevents effective chain-end stereocontrol, resulting in random copolymer sequences rather than stereoregular structures [30]. These computational insights guide the rational design of improved catalytic systems for stereoselective polymerization applications.
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